![molecular formula C11H13F3O B2551489 2-甲基-1-[4-(三氟甲基)苯基]丙醇 CAS No. 116707-07-4](/img/structure/B2551489.png)

2-甲基-1-[4-(三氟甲基)苯基]丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

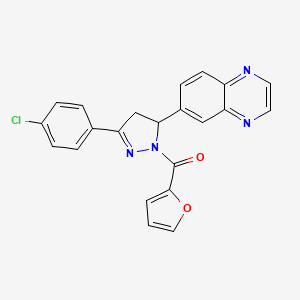

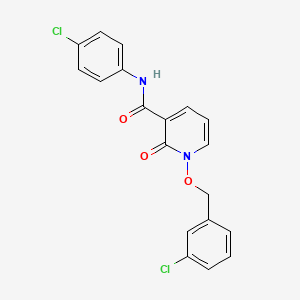

The compound "2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol" is a chemical entity that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol structure with a methyl substituent. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of the trifluoromethyl group.

Synthesis Analysis

The synthesis of compounds related to "2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol" can involve multiple steps, including activation and subsequent reactions of different functional groups. For instance, the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates involves the activation of an oxazoline ring followed by ring opening and further functionalization . Similarly, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium complexes can lead to the production of 2-methylpropan-1-ol, which shares a part of the structure with the compound .

Molecular Structure Analysis

The molecular structure of "2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol" would be expected to exhibit characteristics influenced by the trifluoromethyl group, such as electron-withdrawing effects that can impact the reactivity of the molecule. The ortho-substituent effect of trifluoromethyl groups has been shown to play a significant role in the catalytic activity of related compounds, as seen in the dehydrative condensation reactions catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid .

Chemical Reactions Analysis

Compounds with trifluoromethyl groups can participate in various chemical reactions. For example, the regioselective nucleophilic trifluoromethylation of polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane results in fluorinated analogs of natural compounds . Additionally, the synthesis of furans and cyclopentenones from 2,3-dibromo-1-(phenylsulfonyl)-1-propene demonstrates the versatility of trifluoromethyl-containing compounds in forming heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol" would likely be influenced by the presence of the trifluoromethyl group, which is known to impart unique characteristics such as increased lipophilicity and chemical stability. The cytotoxic activity of trifluoromethyl sulfonamides, for instance, has been evaluated, indicating potential biological relevance of such compounds . The influence of substituents on the phenyl ring, as well as the overall molecular structure, can significantly affect the compound's properties and reactivity.

科学研究应用

脂肪酶催化的动力学拆分:该化合物已被用于外消旋-2-苯基丙醇-1-醇衍生物的脂肪酶催化的动力学拆分。此过程对于获得天然和非天然倍半萜的合成手性构件至关重要,包括生物活性化合物,如黄连素、艾维罗和没食子酸衍生物 (Shafioul & Cheong, 2012).

环氧丙烷的合成:另一项研究证明了相关化合物 1,1,1-三氟-3-(苯硫基)丙醇-2 转化为 1,1,1-三氟-2,3-环氧丙烷。这种转化在有机合成中对于创建有价值的中间体至关重要 (Shimizu, Sugiyama, & Fujisawa, 1996).

动物物种的风味剂:在动物饲料中使用的风味剂方面,已评估了某些相关的叔醇和酯,包括 2-甲基-1-苯基丙醇-2 和 2-(4-甲基苯基)丙醇-2 的安全性和有效性。这项研究对于确保这些化合物在动物营养中安全使用至关重要 (Westendorf, 2012).

光谱电化学性质:该化合物的衍生物已被研究其光谱电化学性质。这些研究对于开发电化学技术和了解电子转移性质至关重要 (Kamiloğlu et al., 2018).

抗菌剂:该化合物的衍生物已被合成并评估为潜在的抗菌剂。这项研究对于开发新药具有重要意义 (Doraswamy & Ramana, 2013).

与水的混溶性:已使用分子动力学模拟研究了三氟甲基对氟代醇与水混溶性的影响。这项研究提供了对这类化合物的物理化学性质的见解 (Fioroni et al., 2003).

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

The compound “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” is likely to interact with proteins or enzymes in the body due to its polar hydroxyl group and nonpolar aromatic ring. These interactions could potentially influence the function of these proteins or enzymes .

Mode of Action

The compound could potentially interact with its targets through non-covalent interactions such as hydrogen bonding (due to the hydroxyl group) and pi stacking (due to the aromatic ring). These interactions could potentially alter the conformation or activity of the target proteins or enzymes .

Biochemical Pathways

The exact biochemical pathways affected by “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” are unknown. Compounds with similar structures have been known to participate in a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” are unknown. The compound could potentially be metabolized by enzymes in the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” are unknown. Based on its potential interactions with proteins or enzymes, it could potentially influence a variety of cellular processes, including cell growth, cell death, and cell signaling .

Action Environment

The action, efficacy, and stability of “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

属性

IUPAC Name |

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQTYYXTRWBZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)

![1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2551416.png)

![2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2551423.png)

![Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2551427.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)

![9-bromo-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2551429.png)